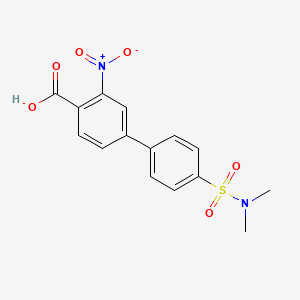![molecular formula C20H21NO4 B6412341 5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% CAS No. 1261907-12-3](/img/structure/B6412341.png)
5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, commonly referred to as “MPCPBA”, is a synthetic organic compound with a wide range of applications in scientific research. MPCPBA is a white, crystalline solid with a melting point of approximately 135°C and a molecular weight of 298.35 g/mol. It is soluble in water and alcohol, and slightly soluble in chloroform. MPCPBA has a unique combination of physical and chemical properties that make it an ideal compound for use in laboratory experiments.
Aplicaciones Científicas De Investigación
MPCPBA has been used in a wide range of scientific research applications, including drug development, drug delivery, and medical imaging. It has been used to study the interaction between drugs and their receptors, and its unique properties make it an ideal compound for use in laboratory experiments. MPCPBA has also been used to study the effects of drugs on the central nervous system, and to develop novel compounds for use in drug delivery systems.
Mecanismo De Acción
MPCPBA acts as an agonist at the 5-HT2A serotonin receptor, which is involved in a variety of physiological processes, including learning, memory, and mood. It binds to the 5-HT2A receptor and activates it, leading to the release of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
MPCPBA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior. It has also been shown to modulate the activity of enzymes and proteins involved in the metabolism of drugs, and to increase the bioavailability of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPCPBA has a number of advantages for use in laboratory experiments. It is a stable compound with a low melting point, which makes it easy to handle and store. It is also soluble in water and alcohol, which makes it ideal for use in aqueous solutions. Additionally, MPCPBA has a unique combination of physical and chemical properties that make it an ideal compound for use in laboratory experiments.
However, there are also some limitations to using MPCPBA in laboratory experiments. It is a synthetic compound and is not found naturally, so it must be synthesized in the laboratory. Additionally, it is not as widely used as other compounds, so it may be difficult to obtain in large quantities.
Direcciones Futuras
MPCPBA has a wide range of potential applications in scientific research, and there are a number of possible future directions for its use. It could be used to study the interaction between drugs and their receptors, and to develop novel compounds for use in drug delivery systems. It could also be used to study the effects of drugs on the central nervous system, and to develop new treatments for neurological disorders. Additionally, it could be used to study the biochemical and physiological effects of drugs, and to develop new compounds for use in medical imaging. Finally, it could be used to study the structure and function of enzymes, proteins, and other macromolecules, and to develop new therapeutic agents.
Métodos De Síntesis
MPCPBA can be synthesized through a variety of methods, including the Leuckart reaction, the Bischler-Napieralski reaction, and the Pinner reaction. The Leuckart reaction is the most commonly used method for the synthesis of MPCPBA, and involves the reaction of an aromatic amine with an aldehyde in the presence of an acid catalyst. The Bischler-Napieralski reaction is a cyclization reaction of an aryl amine and an aldehyde, and the Pinner reaction is a condensation reaction of an aryl amine and an aldehyde.
Propiedades
IUPAC Name |
5-methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-25-16-9-10-17(18(13-16)20(23)24)14-5-7-15(8-6-14)19(22)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHUTXIZVUQIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692294 |
Source


|
| Record name | 4-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |
CAS RN |
1261907-12-3 |
Source


|
| Record name | 4-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412278.png)


![5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412299.png)
![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412305.png)

![3-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412320.png)
![4-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412330.png)
![5-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412335.png)
![2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412338.png)
![6-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412352.png)